

Comprehensive Technical Guide on IPr Hydrochloride (CAS: 250285-32-6)

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Compound of Interest

Compound Name:	<i>1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium</i>
CAS No.:	888854-17-9
Cat. No.:	B3164120

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Executive Summary & Chemical Identity

In modern organometallic chemistry and advanced drug development, N-heterocyclic carbenes (NHCs) have largely superseded traditional phosphine ligands due to their superior σ -donating properties and robust thermal stability. IPr hydrochloride—chemically known as 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride—serves as the premier bench-stable precursor to the highly active free IPr carbene.

As a Senior Application Scientist, I have observed that the successful deployment of IPr-based catalysts (such as Grubbs second-generation catalysts or PEPPSI-IPr palladium complexes) hinges entirely on understanding the physicochemical boundaries and safety profiles of this precursor .

Table 1: Physicochemical Properties of IPr-HCl

Property	Value / Description	Causality / Relevance
CAS Number	250285-32-6	Unique identifier for regulatory and procurement tracking.
Molecular Formula	C ₂₇ H ₃₇ ClN ₂	Dictates the stoichiometric calculations for metal complexation.
Molecular Weight	425.05 g/mol	High molecular weight necessitates precise mass measurements to avoid excess unreacted ligand.
Appearance	White to pale reddish-yellow powder	Colorimetric deviations often indicate oxidation or impurities.
Melting Point	278 °C (dec.) to 293 °C	High thermal stability allows for aggressive heating during catalyst synthesis without premature degradation.

Safety Data, Handling, and Hazard Mitigation

A critical aspect of working with IPr·HCl is navigating the discrepancies in hazard classifications across different chemical suppliers. While the compound is a stable salt, its biological and environmental interactions require rigorous mitigation strategies. According to comprehensive safety data sheets from leading suppliers like Sigma-Aldrich and TCI Chemicals, the compound exhibits significant acute toxicity and environmental hazards.

Table 2: Consolidated GHS Hazard Classifications

Hazard Class	Category	Signal Word	H-Code	Mitigation Strategy
Acute Toxicity (Oral)	Category 2	Danger	H300	Handle exclusively in a fume hood; mandate N95 particulate respirators to prevent dust ingestion.
Serious Eye Damage	Category 1 / 2A	Danger	H318 / H319	Mandate tight-fitting chemical safety goggles. The chloride salt can cause severe osmotic and pH-driven ocular damage.
Skin Irritation	Category 2	Warning	H315	Utilize double-layered nitrile gloves. The lipophilic diisopropylphenyl groups enhance dermal penetration.
STOT (Single Exposure)	Category 3	Warning	H335	Target organ: Respiratory system. Ensure local exhaust ventilation is active during weighing.

Aquatic Toxicity	Acute 1 / Chronic 1	Warning	H410	Do not discharge into sinks. Collect all halogenated and non-halogenated waste for specialized incineration.
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Note: IPr·HCl is strictly incompatible with strong oxidizing agents, which can trigger exothermic degradation of the organic framework .

Structural Dynamics & The Causality of Steric Bulk

To leverage IPr·HCl effectively, one must understand why the 2,6-diisopropylphenyl substituents are present.

- Steric Shielding (Percent Buried Volume, %V_{bur}): The bulky isopropyl groups project outward, creating a protective "umbrella" over the metal center once coordinated. This prevents bimolecular decomposition (e.g., formation of inactive metal dimers) and forces the reacting substrates into specific trajectories, enhancing enantioselectivity and reaction rates .
- Electronic Push: The imidazolium core, once deprotonated at the C2 position, becomes a powerful σ -donor. This high electron density is transferred to the metal center, facilitating the oxidative addition of notoriously difficult substrates, such as unactivated aryl chlorides in cross-coupling reactions.

Experimental Protocol: Generation of Free IPr Carbene & Metal Complexation

The transformation of the bench-stable IPr·HCl salt into an active metal-NHC catalyst requires rigorous air-free techniques. The following protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to the researcher.

Step-by-Step Methodology: In Situ Generation and Ligation

Step 1: System Preparation and Inert Atmosphere

- Action: Flame-dry a Schlenk tube under a high-vacuum line, then backfill with ultra-pure Argon (repeat 3x).
- Causality: The free carbene generated in Step 3 is exceptionally sensitive to moisture. Even trace water will rapidly protonate the C2 carbon, reverting the active carbene back to the inert imidazolium salt, killing the catalytic cycle before it begins.

Step 2: Stoichiometric Loading

- Action: Inside an argon-filled glovebox, add 1.0 equivalent of IPr·HCl (425.05 mg, 1.0 mmol) and 1.1 equivalents of Potassium tert-butoxide (KOtBu) (123.4 mg, 1.1 mmol) to the Schlenk tube.
- Causality: A slight excess of base ensures complete deprotonation. KOtBu is chosen because its bulky tert-butyl group prevents it from acting as a nucleophile; it functions strictly as a Brønsted base, avoiding unwanted ring-opening side reactions.

Step 3: Solvent Addition and Deprotonation

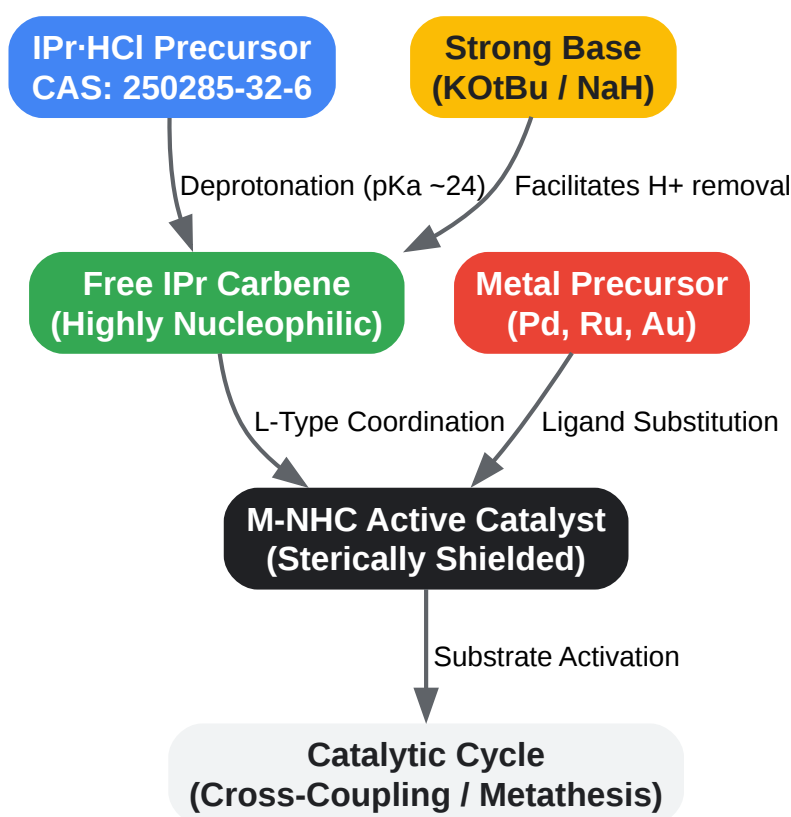
- Action: Inject 10 mL of anhydrous, degassed tetrahydrofuran (THF) through a septum. Stir at room temperature for 2 hours.
- Self-Validation Checkpoint: The initial cloudy suspension of the salt will gradually transition into a clear, slightly yellow solution as the highly soluble free carbene is formed.
- Analytical Validation: An aliquot taken in C₆D₆ for ¹H NMR will show the complete disappearance of the highly deshielded C2-H proton singlet (typically found at ~10.0 ppm in the salt).

Step 4: In Situ Metal Complexation

- Action: Add 0.5 equivalents of a metal precursor, such as $[\text{Pd}(\text{allyl})\text{Cl}]_2$ (182.9 mg, 0.5 mmol), dissolved in 5 mL of THF. Stir for an additional 4 hours.
- Causality: The highly nucleophilic free carbene attacks the palladium center, cleaving the chloride bridge of the dimer to form a monomeric, sterically protected Pd-NHC complex.

Visualizing the Catalytic Pathway

The logical progression from the stable chloride salt to the active catalytic cycle is mapped below.



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Figure 1: Logical workflow from IPr·HCl precursor to active M-NHC catalytic cycle.

References

To ensure absolute trustworthiness and reproducibility, the data and protocols synthesized in this whitepaper are grounded in the following verified supplier documentation and safety data

sheets:

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